methyl 3-hydroxy-2-methoxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-2-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-4(3-6)5(7)9-2/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJJERSMZYBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Approaches to the Chemical Synthesis of Methyl 3 Hydroxy 2 Methoxypropanoate
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles is fundamental to the development of sustainable synthetic routes for fine chemicals like methyl 3-hydroxy-2-methoxypropanoate. These principles guide chemists in designing processes that reduce waste, conserve energy, and utilize renewable resources.
Solvent-Free and Aqueous Reaction Media Implementations
The choice of reaction medium is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous reaction systems is a key area of research.
Solvent-Free Synthesis:
Solvent-free reactions, also known as solid-state or neat reactions, offer significant environmental benefits by eliminating the need for solvents altogether. researchgate.net For the synthesis of hydroxy esters, several solvent-free methods have been explored for analogous compounds. For instance, a convenient and efficient procedure for the solvent-free synthesis of beta-hydroxy esters involves a Reformatsky reaction mediated by non-activated indium at room temperature, which has been shown to produce good to excellent yields for various aldehydes and aldimines. nih.gov While a specific solvent-free synthesis for this compound is not extensively documented, the principles of mechanochemistry or solid-state catalysis could be applied. For example, grinding a solid catalyst with the starting materials, such as a suitable precursor to the methoxypropanoate backbone and a source of the hydroxyl group, could potentially yield the desired product without the use of a solvent.
Aqueous Reaction Media:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of esters in aqueous media presents challenges due to the potential for hydrolysis of the ester product. However, various catalytic systems have been developed to overcome this limitation. For instance, the synthesis of biocompatible nanoparticles of poly(2-methoxyethyl acrylate) has been successfully conducted in aqueous dispersion polymerization, demonstrating the feasibility of handling methoxy-containing acrylates in water. nih.gov For the synthesis of this compound, a potential aqueous route could involve the use of a water-tolerant Lewis acid catalyst or biocatalysis. Enzymes, in particular, operate efficiently in aqueous environments and can offer high selectivity, as seen in the biocatalytic synthesis of chiral hydroxy esters. nih.govmdpi.com
A hypothetical aqueous synthesis could involve the reaction of a suitable precursor in water with a water-stable catalyst. The table below illustrates a conceptual comparison of solvent-based versus aqueous synthesis for a generic hydroxy ester.
| Parameter | Conventional Solvent-Based Synthesis | Aqueous Synthesis |
| Solvent | Dichloromethane, Toluene, etc. | Water |
| Catalyst | Homogeneous acid/base catalysts | Water-tolerant Lewis acids, Biocatalysts |
| Environmental Impact | High (VOC emissions, hazardous waste) | Low |
| Safety | Flammable, toxic solvents | High |
| Product Isolation | Extraction with organic solvents | Potentially simpler separation |
Atom Economy and Waste Minimization in Multi-Step Syntheses
For the synthesis of a molecule like this compound, a high atom economy would be achieved through addition reactions where all the atoms of the reactants are incorporated into the product. For example, a hypothetical addition of a methoxy (B1213986) group and a hydroxymethyl group across a double bond of a suitable precursor would have a 100% atom economy. In contrast, substitution or elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts. wikipedia.org
Waste minimization is a broader concept that encompasses atom economy but also includes the reduction of all waste streams, including solvents, reagents, and catalyst residues. numberanalytics.comreachemchemicals.com Strategies for waste minimization in the synthesis of pharmaceutical intermediates and fine chemicals include:
Process Optimization: Streamlining manufacturing processes to reduce the amount of raw materials and energy required. numberanalytics.com
Catalysis: Using catalytic reactions instead of stoichiometric reagents to reduce waste. primescholars.com
Recycling: Recovering and reusing solvents and catalysts. numberanalytics.com
Telescoping Reactions: Combining multiple reaction steps into a single pot to avoid intermediate isolation and purification steps, which reduces solvent usage and waste generation. irjmets.com
The following table presents a hypothetical comparison of two synthetic routes to a functionalized ester, highlighting the impact on atom economy and waste generation.
| Metric | Route A (Low Atom Economy) | Route B (High Atom Economy) |
| Reaction Type | Multi-step with stoichiometric reagents | Catalytic addition reaction |
| Atom Economy | ~40% wordpress.com | >90% |
| E-Factor (kg waste/kg product) | High (e.g., 5-100 for fine chemicals) wikipedia.org | Low (<1) |
| Solvent Consumption | High | Low to moderate |
| Waste Generated | Significant byproducts, used reagents | Minimal byproducts |
Advanced Synthetic Methodologies
The development of advanced synthetic methodologies provides powerful tools for the efficient and sustainable production of complex molecules like this compound. These technologies often offer enhanced control over reaction parameters, leading to higher yields, improved selectivity, and safer processes.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. mt.com This technology offers several advantages for the synthesis of specialty esters, including improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability. riken.jpnih.gov
For the synthesis of this compound, a continuous flow process could be designed to overcome challenges associated with traditional batch synthesis, such as exothermic reactions or the handling of unstable intermediates. researchgate.net For instance, a continuous-flow reactor could be used for a catalytic reaction where the starting materials are continuously pumped through a packed bed of a solid catalyst, leading to a continuous output of the product. riken.jp This approach has been successfully applied to the production of various esters, demonstrating high yields and catalyst stability. riken.jp
Recent advancements have seen the completion of continuous-flow reactor lines for phosphate-ester synthesis, which have maximized throughput and purity while reducing cycle times and energy consumption. skyquestt.com Similar principles could be applied to the synthesis of this compound.
The table below outlines the potential benefits of a continuous flow process for the synthesis of a generic specialty ester compared to a traditional batch process.
| Feature | Batch Process | Continuous Flow Process |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Mass Transfer | Often limited by stirring speed | Efficient mixing |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |
| Scalability | Challenging, often requires re-optimization | Straightforward, by running the process for longer |
| Reproducibility | Can be variable | High |
| Productivity | Dependent on batch size and cycle time | High, continuous output |
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering unique reactivity and often proceeding under mild conditions without the need for harsh reagents.
Photochemical Synthesis:
Photochemical reactions utilize light to initiate chemical transformations. Visible-light photoredox catalysis, in particular, has gained significant attention for its ability to generate reactive intermediates under mild conditions. nih.gov For the synthesis of functionalized esters, photochemical methods have been developed. For example, a photochemical intermolecular formal [3+2] cycloaddition has been used to generate aminocyclopentane derivatives, with the photochemical component being amenable to continuous flow. nih.gov While a direct photochemical route to this compound is not established, one could envision a pathway involving the photochemical addition of a methoxy and a hydroxymethyl radical to a suitable alkene precursor. The functionalization of diverse bioactive ingredients using radical photochemical reactions has been demonstrated, showcasing the potential of this methodology. rsc.org
Electrochemical Synthesis:
Electrochemical synthesis uses electricity to drive chemical reactions, offering a green alternative to traditional redox reagents. youtube.com This method can provide high selectivity and avoids the use of stoichiometric oxidizing or reducing agents, thus improving atom economy and reducing waste. organic-chemistry.org The electrochemical synthesis of α-oxygenated ketones has been achieved through a transition-metal-free dioxygenation of alkenes, highlighting the potential for introducing oxygen functionalities. organic-chemistry.org A plausible electrochemical approach to this compound could involve the anodic oxidation of a suitable precursor to generate a carbocation intermediate, which could then be trapped by methanol (B129727) and water to introduce the methoxy and hydroxy groups. The future of electrode processes in organic synthesis holds great promise for developing new and environmentally friendly synthetic reactions. youtube.com
The following table provides a conceptual overview of the advantages of photochemical and electrochemical synthesis for a generic functionalized ester.
| Synthetic Method | Key Advantages | Potential Application for this compound |
| Photochemical Synthesis | Mild reaction conditions, unique reactivity, use of light as a traceless reagent. nih.govrsc.org | Radical addition of methoxy and hydroxymethyl groups to an alkene precursor. |
| Electrochemical Synthesis | Avoids stoichiometric redox reagents, high selectivity, improved atom economy. youtube.comorganic-chemistry.org | Anodic oxidation of a precursor followed by nucleophilic attack by methanol and water. |
Mechanistic Investigations of Chemical Reactivity and Transformations
Elucidation of Reaction Mechanisms in Derivatization Processes
The derivatization of methyl 3-hydroxy-2-methoxypropanoate can proceed through various reaction types, each with its own mechanistic nuances.
While specific kinetic and thermodynamic data for the esterification and transesterification of this compound are not extensively documented in publicly available literature, general principles of these reactions can be applied. Esterification, the reaction of the free hydroxyl group with a carboxylic acid or its derivative, would typically be catalyzed by an acid or a base. The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.
Transesterification, the exchange of the methoxy (B1213986) group of the ester with another alcohol, is also a key transformation. The production of methyl 3-methoxypropionate from methyl acrylate (B77674) and methanol (B129727), a related process, is an equilibrium-driven reaction catalyzed by alkali metal alkoxides like sodium methoxide. google.com In this exothermic reaction, an excess of the reactant alcohol can be used to shift the equilibrium towards the product. google.com To prevent the reverse reaction during purification by distillation, the catalyst is often neutralized. google.com
A study on the transesterification of sunflower oil to biodiesel, a process involving the conversion of triglycerides to methyl esters, provides some general thermodynamic insights that may be analogous. This study reported the process to be non-spontaneous and endothermic, with positive enthalpy (ΔH) and Gibbs free energy (ΔG) values, and a negative entropy (ΔS), indicating a transition towards a more ordered state.
| Thermodynamic Parameter | Value for Sunflower Oil Transesterification |
| Enthalpy (ΔH) | +66.602 kJ mol⁻¹ |
| Gibbs Free Energy (ΔG) | Positive |
| Entropy (ΔS) | -99.975 J K⁻¹ mol⁻¹ |
Note: This data is for the transesterification of sunflower oil and is provided for analogous context.
The hydroxyl group in this compound is susceptible to oxidation to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mechanistically, this would involve the removal of two hydrogen atoms.
The reduction of the ester group can be achieved using powerful reducing agents like lithium aluminum hydride. This reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of the methoxy group and a second hydride addition to the resulting aldehyde to yield a diol.
Substitution reactions at the carbon bearing the hydroxyl group can also occur. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a nucleophile.
The carbon atom alpha to the ester group in this compound can be deprotonated to form an enolate, which can then participate in carbon-carbon bond-forming reactions. For instance, the synthesis of related β-hydroxy esters can be achieved through an aldol (B89426) condensation, which involves the reaction of an ester enolate with an aldehyde or ketone. orgsyn.org The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the reactants and is a critical aspect of their utility in synthesis.
Another relevant C-C bond formation is the Darzens condensation, which is used in the synthesis of a diphenyl derivative of a related compound. google.com This reaction involves the formation of an epoxy ester (a glycidic ester) from a ketone and an α-haloester in the presence of a base.
Stereochemical Outcomes of Chemical Reactions
The presence of a chiral center at the C2 position of this compound means that its reactions can have significant stereochemical implications.
The existing stereocenter can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as chiral induction. This is particularly important in carbon-carbon bond-forming reactions.
The enantioselective synthesis of the (S)-enantiomer of the related compound, methyl 3-hydroxy-2-methylpropionate, has been achieved with high enantiomeric excess (87% ee) via the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. chemicalbook.com This reaction utilizes a rhodium catalyst with a chiral phosphine (B1218219) ligand to control the stereochemistry of the hydrogenation, demonstrating the feasibility of achieving high stereoselectivity in reactions involving this class of compounds. chemicalbook.com
Reaction Conditions for Enantioselective Hydrogenation chemicalbook.com
| Parameter | Condition |
| Catalyst | bis(norbornadiene)rhodium(I)tetrafluoroborate |
| Ligand | diisopropyl{1-[(S)-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')dinaphthalen-4-yl]-3-methyl-2-indolyl}phosphine |
| Solvent | Dichloromethane |
| Temperature | -40 °C |
| Pressure | 15001.5 Torr |
| Reaction Time | 15 h |
Catalytic Roles in Organic Reactions
Extensive research has been conducted to understand the chemical reactivity and transformations of various organic molecules. However, detailed investigations into the specific catalytic roles of this compound are not extensively documented in publicly available scientific literature. While related compounds are utilized in catalysis, information focusing solely on this compound in these applications is limited.
Application as a Substrate in Transition Metal Catalysis
Currently, there is a lack of specific research findings detailing the application of this compound as a substrate in transition metal-catalyzed reactions.
Organocatalytic and Supramolecular Transformations Involving the Compound
Similarly, the use of this compound in organocatalytic and supramolecular transformations is not well-documented in the current body of scientific literature.
Advanced Analytical Methodologies for Probing Molecular Structure and Purity
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for mapping the connectivities of atoms within a molecule. For a compound like methyl 3-hydroxy-2-methoxypropanoate, with multiple functional groups and a stereocenter, advanced spectroscopic techniques are necessary to resolve its detailed structure.
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the precise bonding framework of organic molecules. While standard one-dimensional ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential for the complete structural assignment of this compound.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the proton on the C2 carbon and the protons of the C3 methylene (B1212753) group, confirming their adjacency.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons to which they are attached. This technique is invaluable for assigning carbon signals based on their known proton chemical shifts. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the signals, providing an additional layer of structural confirmation.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range connections (2-4 bonds) between protons and carbons. For this molecule, HMBC would show correlations from the methyl protons of the ester group to the carbonyl carbon, and from the methoxy (B1213986) protons to the C2 carbon, unequivocally placing these groups in the structure.
These techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular constitution of this compound.
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion, distinguishing this compound (C₅H₁₀O₄) from other compounds with the same nominal mass.
Fragmentation Analysis: In techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion is fragmented into smaller, characteristic pieces. Analyzing these fragmentation patterns helps to piece together the molecular structure. For this compound, expected fragments would arise from the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), or cleavage adjacent to the hydroxyl group.
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This technique can separate isomers that are indistinguishable by mass spectrometry alone. It offers an orthogonal dimension of separation, enhancing analytical resolution and providing information about the three-dimensional structure of the ion.
Table 1: Predicted Mass Spectrometry Data for this compound This table is based on theoretical values as specific experimental data was not found in the search results.
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₅H₁₀O₄ | - |
| Exact Mass | 134.0579 g/mol | HRMS |
| Nominal Mass | 134 g/mol | MS |
| Key Fragment (m/z) | [M-OCH₃]⁺ | MS/MS |
Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a specific enantiomer. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured spectrum (e.g., Electronic Circular Dichroism or Vibrational Circular Dichroism) with spectra predicted from quantum chemical calculations for each enantiomer, the absolute stereochemistry can be assigned.
Chromatographic Separation and Purity Assessment Methods
Chromatography is the cornerstone for separating components of a mixture and assessing the purity of a compound. For a chiral compound, enantioselective methods are paramount.
Both GC and HPLC can be adapted for chiral separations to determine the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. The choice between GC and HPLC depends on the volatility and thermal stability of the compound or its derivatives. The development of such methods is critical for applications where only one enantiomer is desired.
Supercritical Fluid Chromatography (SFC) is a modern chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC often provides higher resolution and faster separations than HPLC, while being more environmentally friendly. Chiral SFC is a powerful tool for the analysis and purification of enantiomers and is well-suited for the separation of the R and S forms of this compound, offering a high-throughput method for purity assessment.
X-ray Crystallography for Solid-State Structure Determination
For the specific compound, this compound, a thorough search of the current scientific literature and crystallographic databases reveals that no publically available X-ray crystal structure data has been reported. The compound is often handled as a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction unless suitable crystalline derivatives or crystallization conditions are developed.
In instances where a compound is amenable to crystallization, the process of X-ray crystallography involves several key steps. Initially, a high-quality single crystal of the substance is required. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots.
The intensities and positions of these diffracted spots are meticulously measured. This raw data is then processed using complex mathematical algorithms, typically Fourier transforms, to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed model of the molecular structure can be built and refined.
Should X-ray crystallography data for this compound become available in the future, it would be presented in a crystallographic data table. Such a table typically includes key parameters that describe the geometry and quality of the crystal structure determination.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₅H₁₀O₄ |
| Formula weight | 134.13 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated density (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| Theta range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | Value |
| R indices (all data) | Value |
Note: The values in this table are placeholders and would be populated with experimental data from a successful crystallographic analysis.
The availability of such data would provide unequivocal proof of the molecular structure of this compound and would serve as a critical reference for its synthesis and quality control.
Theoretical and Computational Chemistry Studies on Methyl 3 Hydroxy 2 Methoxypropanoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Theoretical studies focused on the molecular geometry and electronic structure of methyl 3-hydroxy-2-methoxypropanoate are foundational for understanding its reactivity and interactions. However, specific published data on these aspects are scarce.
Conformer Analysis and Energy Landscapes
A full analysis of the conformational landscape of this compound would involve the systematic exploration of the potential energy surface to identify all stable conformers and the energy barriers between them. This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred three-dimensional structure. Such a study would typically involve rotating the single bonds, specifically the C-C bonds and C-O bonds, to map out the various possible spatial arrangements of the hydroxyl, methoxy (B1213986), and ester groups. The relative energies of these conformers would then be calculated using quantum mechanical methods to determine their populations at a given temperature. At present, a detailed energy landscape for this specific molecule has not been reported in peer-reviewed literature.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, provide insights into a molecule's ability to donate or accept electrons in a chemical reaction. For this compound, a theoretical FMO analysis would help in predicting its behavior in various chemical environments and its potential reaction mechanisms. However, specific calculations detailing the HOMO-LUMO energies and their distribution for this compound are not available in the current body of scientific literature.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations could provide valuable insights into the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations would model the movement of atoms over time, allowing for the study of hydrogen bonding patterns involving the hydroxyl group and the oxygen atoms of the methoxy and ester functionalities. Understanding these interactions is key to predicting its solubility, transport properties, and potential biological targets. To date, no specific MD simulation studies focusing on this compound have been published.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry methods are frequently used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would serve as a valuable reference for experimental chemists. These predicted spectra can help in the assignment of experimental signals and in the structural elucidation of the molecule. While general principles of computational spectroscopy could be applied, specific, high-level theoretical predictions for this compound are not documented in research publications.
Reaction Pathway Modeling and Transition State Characterization
Modeling the reaction pathways of this compound would involve mapping the potential energy surface for its various possible chemical transformations. This includes the identification of transition states, which are the energy maxima along a reaction coordinate, and the calculation of activation energies. Such studies are crucial for understanding reaction mechanisms and for optimizing reaction conditions. For instance, the esterification or transesterification reactions involving this molecule could be modeled to elucidate the detailed steps of the mechanism. Currently, there is a lack of published research detailing the theoretical modeling of reaction pathways and transition state characterization for this compound.
In Silico Design and Prediction of Novel Derivatives
The process of in silico design involves using computational methods to predict and design novel molecules with desired properties. Starting from the scaffold of this compound, new derivatives could be designed by modifying its functional groups. Computational tools could then be used to predict the properties of these new molecules, such as their reactivity, solubility, or potential biological activity, thereby guiding synthetic efforts towards the most promising candidates. This area of research remains unexplored for this compound, with no published studies on the in silico design and prediction of its novel derivatives.
Role As a Precursor or Synthon in Advanced Organic Synthesis
A Fundamental Building Block in the Construction of Complex Molecules
The strategic placement of functional groups in methyl 3-hydroxy-2-methoxypropanoate makes it a highly sought-after starting material for the synthesis of more complex chemical structures. Its utility spans across various domains of organic chemistry, underscoring its importance as a foundational element in multi-step synthetic pathways.
A Precursor to Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product over the other. The inherent chirality of this compound, when used in its enantiomerically pure forms such as methyl (R)-(-)-3-hydroxy-2-methylpropionate or methyl (S)-(+)-3-hydroxy-2-methylpropionate, makes it an excellent precursor for these critical components. sigmaaldrich.comsigmaaldrich.com The hydroxyl and ester functionalities can be readily modified to attach the molecule to a substrate or a metal center, thereby directing the stereochemical outcome of a reaction.
For instance, derivatives of this compound can be elaborated into phosphine (B1218219) ligands, which are widely used in transition-metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves the transformation of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a phosphine-containing moiety. The methoxy (B1213986) group can influence the steric and electronic properties of the resulting ligand, fine-tuning its efficacy in catalytic cycles. The development of novel ligands from accessible chiral precursors like this compound is a continuous effort in the pursuit of more efficient and selective chemical transformations. nih.govsoton.ac.uk
An Intermediate in the Synthesis of Natural Products
The structural motifs present in this compound are commonly found in a variety of natural products, making it a logical starting point for their total synthesis. The ability to introduce and manipulate stereocenters with this synthon is particularly advantageous in constructing complex natural product scaffolds with high stereochemical fidelity.
An example of its application is in the synthesis of polyketides and macrolides, classes of natural products known for their diverse biological activities. The alternating hydroxyl and methyl groups along a carbon chain, a characteristic feature of many polyketides, can be systematically built up using this compound as a key chiral building block. Synthetic strategies may involve the iterative coupling of this or related synthons, followed by functional group manipulations to achieve the final natural product structure. The enantiomerically pure forms of related compounds, such as methyl (R)-(-)-3-hydroxy-2-methylpropionate, are commercially available and frequently used for this purpose. sigmaaldrich.comchemicalbook.com
A Key Component in the Synthesis of Specialty Chemicals and Agrochemicals
The reactivity of this compound also lends itself to the synthesis of a wide array of specialty chemicals and agrochemicals. nbinno.com Its bifunctional nature allows for the introduction of diverse structural elements, leading to compounds with tailored properties for specific applications.
In the realm of specialty chemicals, derivatives of this compound can be used to create unique monomers for high-performance polymers, components for advanced materials, and intermediates for the fragrance and flavor industry. The hydroxyl group can be esterified or etherified to introduce new functionalities, while the ester can be reduced, hydrolyzed, or converted to an amide, opening up a vast chemical space for exploration.
In the agrochemical sector, this compound can serve as a scaffold for the synthesis of novel herbicides, insecticides, and fungicides. By incorporating the structural features of this compound into potential agrochemical candidates, chemists can modulate their biological activity, selectivity, and environmental persistence. The development of efficient and cost-effective synthetic routes to these complex molecules is an ongoing area of research, with this versatile building block playing a central role.
A Monomer in Polymer Chemistry
The field of polymer chemistry has seen a significant shift towards the development of sustainable and biodegradable materials. This compound and its derivatives are emerging as important monomers in this endeavor, offering a pathway to polymers with reduced environmental impact.
Designing and Synthesizing Biodegradable Polymer Precursors
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms. nih.govfrontiersin.org They are considered a promising alternative to conventional plastics due to their biocompatibility and ability to degrade in various environments. nih.govmdpi.com While typically produced through bacterial fermentation, synthetic routes to PHAs and related biodegradable polymers are also being actively explored, and this compound can serve as a precursor to the monomers required for such syntheses.
For example, the chemical transformation of this compound can yield monomers like β-hydroxy acids, which are the building blocks of PHAs. umn.edu These monomers can then be polymerized through various methods, such as ring-opening polymerization of their corresponding lactones, to produce biodegradable polyesters. The ability to chemically synthesize these monomers offers greater control over the polymer's structure and properties compared to purely biological production methods. Research is ongoing to develop efficient catalytic systems for the conversion of bio-based feedstocks into these valuable polymer precursors. researchgate.netbiorxiv.org
Table 1: Examples of Biodegradable Polymer Precursors and their Synthesis
| Polymer Precursor | Synthesis from this compound Derivative | Resulting Polymer Class |
| β-hydroxy acid | Hydrolysis of the ester functionality. | Polyhydroxyalkanoate (PHA) |
| Lactone | Intramolecular cyclization of the corresponding hydroxy acid. | Polyester |
Copolymerization Strategies with Derivatives of this compound
Copolymerization is a powerful technique used to tailor the properties of polymers to meet specific application demands. By incorporating derivatives of this compound as comonomers, it is possible to create novel copolymers with enhanced biodegradability, mechanical strength, or thermal stability.
For instance, copolymerizing a lactone derived from this compound with other cyclic esters, such as lactide or caprolactone, can result in a copolymer with a tunable degradation rate and a desirable balance of flexibility and rigidity. The methoxy group in the original monomer unit can also impart specific properties to the final copolymer, such as altered hydrophilicity or different susceptibility to enzymatic degradation. The investigation of such copolymerization strategies is a vibrant area of research, with the potential to yield a new generation of sustainable materials for a wide range of applications, from packaging and textiles to biomedical devices. researchgate.net
Table 2: Copolymerization Strategies and Potential Outcomes
| Comonomer 1 (from derivative) | Comonomer 2 | Potential Copolymer Properties |
| Lactone of a hydroxy acid | Lactide | Tunable degradation rate, improved mechanical properties. |
| Methacrylate derivative | Methyl methacrylate | Modified thermal properties, altered surface characteristics. researchgate.net |
Applications in Supramolecular Chemistry and Functional Materials
The application of this compound in the realms of supramolecular chemistry and functional materials is an area ripe for exploration, though currently underexplored in published research. The molecule's inherent functionalities provide a foundation for its potential incorporation into larger, functional systems.
The hydroxyl group offers a key site for hydrogen bonding, a fundamental interaction in the self-assembly of supramolecular structures. In principle, derivatives of this compound could be designed to participate in molecular recognition events or to form ordered assemblies such as gels or liquid crystals. The interplay between the hydroxyl and methoxy groups could influence the directionality and strength of these non-covalent interactions.
In the context of functional materials, the ester group of this compound could serve as a point of polymerization. The incorporation of this monomer into a polymer backbone could impart specific properties to the resulting material, such as altered hydrophilicity, biodegradability, or thermal characteristics, owing to the pendant hydroxyl and methoxy groups. The field of functional polymers derived from substituted acrylates is an active area of research, suggesting a potential avenue for the future application of this compound.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 130427-16-6 |
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
Biochemical Pathways and Biosynthetic Elucidation
Identification of Metabolic Precursors and Catabolic Products in Model Organisms
Direct scientific literature identifying the specific metabolic precursors and catabolic products of methyl 3-hydroxy-2-methoxypropanoate in model organisms is not available. In principle, its metabolism can be hypothesized based on common biochemical reactions.
Potential catabolic pathways could involve enzymes such as esterases, oxidoreductases, and demethylases. Esterase activity would hydrolyze the methyl ester to methanol (B129727) and 3-hydroxy-2-methoxypropanoic acid. The primary alcohol group could be oxidized to an aldehyde and then a carboxylic acid, while the methoxy (B1213986) group could be cleaved. General metabolic reactions for similar compounds include oxidation of hydroxyl groups to form corresponding carboxylic acids and reduction reactions that convert esters into alcohols.
For instance, the catabolism of related branched-chain acids, such as 2-methyloctanoic acid, is known to be oxidized by liver mitochondria to products like propionic acid. nih.gov The related compound 3-hydroxy-2-methylpropanoic acid is a known metabolite of 3-hydroxyisobutyrate (B1249102) dehydrogenase. scbt.com However, these pathways are for compounds lacking the C2-methoxy group and cannot be directly extrapolated.
Role in Microbial Metabolism and Fermentation Pathways
There is no specific information in the reviewed literature detailing the role of this compound in microbial metabolism or fermentation pathways. Microbial production of various organic acids, such as citric and lactic acid, is well-established, utilizing microorganisms like Aspergillus niger and Lactobacillus species. nih.govslideshare.net These processes involve central carbon metabolism and specific enzymatic steps to yield the final product. Furthermore, some microbial communities contain bacteria capable of degrading organic acids, which can prevent their accumulation and potential toxicity in systems like microbial methanation. nih.gov Without dedicated studies, the interaction of this compound with these or other microbial systems remains unknown.
Enzymatic Biotransformations In Vitro
Specific in vitro enzymatic biotransformation studies for this compound are not described in the available literature. However, research on related molecules demonstrates the potential for enzymatic modifications. Enzymes, particularly lipases, are widely used for the kinetic resolution of chiral alcohols and esters. For example, immobilized Candida antarctica lipase (B570770) B is effective in the enantioselective transesterification, hydrolysis, and methanolysis of related esters, allowing for the preparation of enantiomerically pure products. nih.gov It is plausible that similar lipases or other hydrolases could catalyze the enantioselective hydrolysis of this compound, but experimental data is lacking. General enzymatic reactions like oxidation and reduction are considered possible for its structural isomer, methyl 2-hydroxy-3-methoxypropanoate.
Potential Biosynthetic Pathways in Plant and Fungal Systems
No specific biosynthetic pathways for this compound have been elucidated in plant or fungal systems. However, the structure suggests potential enzymatic steps that could be involved. The methoxy group is a key feature, and its formation in natural products is typically catalyzed by O-methyltransferases (OMTs). researchgate.net
OMTs are a diverse family of enzymes that transfer a methyl group from a donor, usually S-adenosyl-L-methionine (SAM), to a hydroxyl group of a substrate. nih.govnih.gov These enzymes are crucial in the biosynthesis of many secondary metabolites, including flavonoids, in plants. nih.govmaxapress.com One could hypothesize a biosynthetic route where a precursor molecule, such as methyl 2,3-dihydroxypropanoate, undergoes a site-specific methylation at the C2 hydroxyl group, catalyzed by a specific OMT. The identification of such a pathway remains a subject for future research.
Chemoenzymatic Synthesis of Related Biomolecules
Chemoenzymatic synthesis, which combines chemical and biocatalytic steps, is a powerful strategy for producing complex and chiral molecules with high selectivity and efficiency. nih.gov While a specific chemoenzymatic route to this compound is not documented, numerous examples for related biomolecules highlight the potential of this approach. Enzymes are often used to introduce chirality or perform specific functional group transformations under mild conditions, which are challenging to achieve with conventional chemistry.
Key enzymatic reactions used in chemoenzymatic synthesis include:
Kinetic Resolution: Enzymes, such as lipases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. This has been used for preparing enantiomers of proxyphylline (B1679798) and 3-(2-methoxyphenoxy)-propane-1,2-diol. nih.govresearchgate.net
Asymmetric Reduction: Carbonyl reductases can reduce ketones to secondary alcohols with high stereoselectivity, a key step in the synthesis of many active pharmaceutical ingredients.
C-H Functionalization: Oxidoreductases like cytochrome P450 monooxygenases can perform regio- and stereoselective hydroxylation of unactivated C-H bonds, a transformation that is extremely difficult to achieve with chemical reagents. nih.govnih.gov This has been applied to the synthesis of complex natural product fragments like (2S,3R)-3-hydroxy-3-methylproline. nih.gov
The table below summarizes examples of chemoenzymatic synthesis applied to molecules structurally or functionally related to the target compound, illustrating the versatility of this synthetic strategy.
| Target Molecule/Fragment | Key Enzyme(s) | Precursor(s) | Purpose of Enzymatic Step |
| Enantiomers of Proxyphylline | Immobilized Candida antarctica lipase B | Racemic proxyphylline, vinyl acetate | Enantioselective transesterification for kinetic resolution |
| (2S,3R)-3-Hydroxy-3-methylproline | C-H hydroxylating enzymes | L-isoleucine | Regio- and stereoselective C-H oxidation |
| Chiral Diarylmethanols | Carbonyl reductase | Amides, boronic acids | Asymmetric reduction of ketone intermediate |
| Key Precursors for Topotecan | Cytochrome P450 monooxygenases | Camptothecin | Regio-specific C-H hydroxylation |
These examples underscore the power of combining enzymatic catalysis with traditional organic synthesis to access structurally complex and chiral biomolecules. nih.govnih.gov
Environmental Fate and Degradation Pathways of Methyl 3 Hydroxy 2 Methoxypropanoate
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation involves the breakdown of a chemical by non-living environmental factors. For a compound like methyl 3-hydroxy-2-methoxypropanoate, key abiotic processes would include its interaction with sunlight and water.
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is the breakdown of a compound by photons from sunlight. The rate and products of photolysis depend on the compound's ability to absorb light at environmentally relevant wavelengths (typically above 290 nm) and the presence of other substances that can facilitate the process.
Research Findings: No specific studies on the photolytic degradation of this compound were identified. To assess its photolytic fate, research would need to determine its ultraviolet-visible (UV-Vis) absorption spectrum. If it absorbs sunlight, further studies would be required to identify the resulting degradation products and the quantum yield of the process, which measures the efficiency of the light-induced breakdown.
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For an ester like this compound, hydrolysis would be a primary degradation pathway in aquatic environments, splitting the ester bond to form an alcohol (methanol) and a carboxylic acid (3-hydroxy-2-methoxypropanoic acid). The rate of this reaction is highly dependent on pH and temperature.
Research Findings: There is no available data on the hydrolytic stability of this compound. Standardized laboratory tests, such as those outlined by the OECD (Organisation for Economic Co-operation and Development), would be needed to determine its rate of hydrolysis at various pH levels (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and alkaline environmental conditions.
Biotic Degradation by Microbial Consortia
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the removal of organic chemicals from the environment.
Aerobic and Anaerobic Biodegradation Studies
The susceptibility of a compound to microbial breakdown is assessed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, which are representative of different environmental compartments like surface waters and deep sediments, respectively.
Research Findings: No studies detailing the aerobic or anaerobic biodegradation of this compound could be located. To determine its biodegradability, researchers would typically conduct experiments measuring its removal from a system inoculated with a mixed microbial population from sources like activated sludge, soil, or surface water. These tests measure parameters such as oxygen consumption or carbon dioxide evolution over a set period.
Identification of Microbial Degradation Products
Identifying the intermediate compounds formed during biodegradation is crucial for a complete environmental assessment. These metabolites can sometimes be more persistent or toxic than the parent compound.
Research Findings: In the absence of biodegradation studies, no microbial degradation products of this compound have been identified. Analysis of samples from biodegradation tests using advanced analytical techniques like mass spectrometry would be required to isolate and identify these potential transformation products.
Future Research Directions and Unaddressed Challenges
Innovations in More Sustainable Asymmetric Synthesis Methodologies
The development of environmentally benign and efficient methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. Future research on methyl 3-hydroxy-2-methoxypropanoate will undoubtedly focus on pioneering sustainable synthetic routes that offer high enantioselectivity and yield.
A significant area of exploration will be the use of biocatalysis. Enoate reductases from the 'old yellow enzyme' family have already demonstrated success in the asymmetric bioreduction of related compounds, yielding products with high enantiomeric excess. Future work could involve screening novel microorganisms or engineering existing enzymes to specifically target methyl 2-methoxyacrylate or a similar precursor. The use of whole-cell biocatalysts, leveraging the metabolic machinery of organisms like Saccharomyces cerevisiae (baker's yeast), presents another green and cost-effective approach.
Furthermore, organocatalysis offers a metal-free alternative for asymmetric synthesis. chemicalbook.com The development of novel chiral organocatalysts could enable the enantioselective synthesis of this compound with high efficiency. Research into one-pot reactions, combining multiple synthetic steps without isolating intermediates, will also be crucial for improving process efficiency and reducing waste. youtube.com
Table 1: Potential Sustainable Asymmetric Synthesis Strategies for this compound
| Methodology | Potential Precursor | Key Advantages |
| Biocatalytic Reduction | Methyl 2-methoxyacrylate | High enantioselectivity, mild reaction conditions, renewable catalysts. |
| Whole-Cell Biotransformation | A suitable ketoester | Use of inexpensive and readily available biocatalysts, operational simplicity. |
| Asymmetric Organocatalysis | Appropriate aldehyde and ester | Metal-free, avoids toxic heavy metals, potential for high enantioselectivity. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Combines the advantages of both approaches for optimal efficiency and selectivity. |
Exploration of Novel Catalytic Transformations for Derivatization
The functional groups of this compound—a hydroxyl group, a methoxy (B1213986) group, and an ester—provide multiple handles for further chemical modification. Future research will focus on exploring novel catalytic transformations to create a diverse library of derivatives with unique properties and applications.
The hydroxyl group is a prime target for derivatization. Catalytic esterification and etherification reactions can be employed to introduce a wide range of functional groups, potentially altering the molecule's polarity, reactivity, and biological activity. The development of selective catalysts that can differentiate between the hydroxyl and ester functionalities will be a key challenge.
The ester group can be transformed into other functional groups such as amides, carboxylic acids, or even alcohols through catalytic reduction or hydrolysis. These transformations would open up new avenues for the application of this compound derivatives in polymer chemistry, materials science, and medicinal chemistry.
Table 2: Potential Catalytic Derivatization Reactions of this compound
| Target Functional Group | Reaction Type | Potential Catalyst | Resulting Derivative Class |
| Hydroxyl | Esterification | Lipase (B570770), Acid/Base catalyst | Di-esters |
| Hydroxyl | Etherification | Williamson ether synthesis catalyst | Ethers |
| Ester | Amidation | Amines | Amides |
| Ester | Reduction | Metal hydrides | Diols |
Advanced In Silico Modeling and Machine Learning Applications for Reactivity Prediction
The use of computational tools in chemical research is rapidly expanding, offering a powerful means to predict molecular properties and reaction outcomes. For this compound, in silico modeling and machine learning will play a crucial role in accelerating its development. organic-chemistry.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of this compound and its derivatives. orgsyn.org These models can help to prioritize synthetic targets and reduce the need for extensive experimental screening. mdpi.com
Machine learning algorithms can be trained on existing chemical reaction data to predict the outcome of novel transformations of this compound. This can guide the selection of optimal reaction conditions, catalysts, and reagents, thereby saving time and resources. Furthermore, computational methods can be employed to elucidate reaction mechanisms and understand the factors that govern stereoselectivity in its asymmetric synthesis.
Integration into Circular Economy Concepts and Biorefineries
As the world transitions towards a more sustainable future, the integration of chemicals into a circular economy is paramount. This compound, potentially derivable from bio-based feedstocks, is well-positioned to be a part of this transition.
Future research will focus on developing biorefinery concepts where biomass is converted into a range of value-added products, including this compound. This would involve the use of microorganisms or enzymatic processes to convert sugars or other biomass-derived platform chemicals into the desired product. pensoft.net
The biodegradability of this compound and its derivatives will also be a key area of investigation. Designing molecules that can be readily broken down in the environment after their intended use is a critical aspect of the circular economy. This would enable its use in applications such as biodegradable polymers and environmentally friendly solvents.
Emerging Roles in Interdisciplinary Scientific Domains Beyond Traditional Organic Synthesis
The unique structural features of this compound make it a versatile building block with potential applications in a wide range of scientific fields beyond its traditional role in organic synthesis.
In medicinal chemistry, its chiral nature and multiple functional groups make it an attractive scaffold for the design of new therapeutic agents. researchgate.net The methoxy group can influence the molecule's pharmacokinetic properties, such as its metabolic stability and cell permeability.
In materials science, polymers derived from this compound could exhibit interesting properties, such as biodegradability and tunable mechanical strength. Its potential as a monomer for the synthesis of novel polyesters will be an exciting area of exploration.
Furthermore, its ability to coordinate with metal ions could lead to applications in coordination chemistry and catalysis. The development of novel metal complexes with this compound as a ligand could open up new catalytic transformations.
Q & A
Q. What are the recommended synthetic routes for methyl 3-hydroxy-2-methoxypropanoate?
this compound can be synthesized via esterification or substitution reactions. A typical approach involves:
- Step 1 : Protection of the hydroxyl group using a protecting agent (e.g., trimethylsilyl chloride) to prevent side reactions.
- Step 2 : Methoxylation via nucleophilic substitution, employing methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Step 3 : Deprotection under mild acidic conditions (e.g., dilute HCl).
Reaction optimization (temperature: 60–80°C; solvent: anhydrous DMF) is critical to maximize yield .
Q. How can researchers determine the purity and structural identity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm functional groups (e.g., methoxy at δ 3.3–3.5 ppm; hydroxy proton at δ 1.5–2.5 ppm).
- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 163.1) .
Q. What are the stability and storage recommendations?
Store under inert conditions (argon atmosphere) at –20°C to prevent hydrolysis or oxidation. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to identify decomposition thresholds (>150°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Employ Design of Experiments (DOE) to evaluate variables:
- Catalyst screening : Compare efficiency of Lewis acids (e.g., ZnCl₂ vs. FeCl₃).
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) for improved solubility.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time.
Statistical tools like ANOVA can identify significant factors for yield improvement .
Q. What methodologies are used to study its interaction with biological targets?
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- Kinetic Assays : Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
Q. How should researchers address contradictory data in toxicity studies?
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., LD₅₀ variability).
- False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput assays, minimizing Type I errors .
Q. What advanced techniques characterize decomposition products?
- GC-MS : Identify volatile byproducts (e.g., methyl acrylate) under thermal stress.
- X-ray Crystallography : Resolve crystal structures of degradation intermediates.
- FT-IR : Monitor carbonyl group stability (peak at ~1700 cm⁻¹) during accelerated aging tests .
Q. How is computational modeling applied to predict reactivity?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., ester hydrolysis activation energy).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. non-polar environments .
Methodological Best Practices
- Safety Protocols : Use P95 respirators and chemical-resistant gloves during synthesis, referencing SDS guidelines for analogous compounds .
- Data Validation : Cross-validate NMR results with 2D techniques (COSY, HSQC) to resolve signal overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
